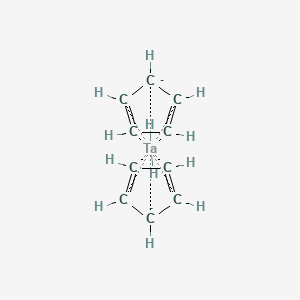
Cyclopenta-1,3-diene;tantalum dihydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta-1,3-diene;tantalum dihydride is an organometallic compound that features a cyclopentadiene ring bonded to a tantalum atom, which is further bonded to two hydrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;tantalum dihydride typically involves the reaction of cyclopenta-1,3-diene with a tantalum precursor under controlled conditions. One common method is the reaction of cyclopenta-1,3-diene with tantalum pentachloride (TaCl5) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-yield production of the compound. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Cyclopenta-1,3-diene;tantalum dihydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tantalum oxides and other oxidation products.
Reduction: It can be reduced further to form lower oxidation state tantalum compounds.
Substitution: The hydrogen atoms can be substituted with other ligands, leading to the formation of new organometallic complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under inert atmospheres.
Substitution: Ligands such as phosphines, amines, and halides can be introduced under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tantalum oxides, while substitution reactions can produce a variety of organometallic complexes with different ligands.
科学的研究の応用
Cyclopenta-1,3-diene;tantalum dihydride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s potential biological activity is being explored, particularly in the context of enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain cancers and other diseases.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
作用機序
The mechanism by which cyclopenta-1,3-diene;tantalum dihydride exerts its effects involves the interaction of the tantalum center with various substrates. The cyclopentadiene ring provides stability and facilitates the coordination of the tantalum atom with other molecules. The compound can activate substrates through oxidative addition, reductive elimination, and other organometallic reaction pathways. Molecular targets include organic molecules, polymers, and biological macromolecules.
類似化合物との比較
Similar Compounds
Cyclopentadienyl complexes: These include compounds such as ferrocene (cyclopentadienyl iron) and nickelocene (cyclopentadienyl nickel).
Tantalum hydrides: Other tantalum hydride compounds, such as tantalum pentahydride, share some similarities in terms of reactivity and applications.
Uniqueness
Cyclopenta-1,3-diene;tantalum dihydride is unique due to the combination of the cyclopentadiene ligand and the tantalum center. This combination imparts specific chemical properties, such as high stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form diverse products further distinguishes it from other similar compounds.
特性
分子式 |
C10H12Ta-2 |
|---|---|
分子量 |
313.15 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;tantalum dihydride |
InChI |
InChI=1S/2C5H5.Ta.2H/c2*1-2-4-5-3-1;;;/h2*1-5H;;;/q2*-1;;; |
InChIキー |
KLCDYLVWGBAPPP-UHFFFAOYSA-N |
正規SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[TaH2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


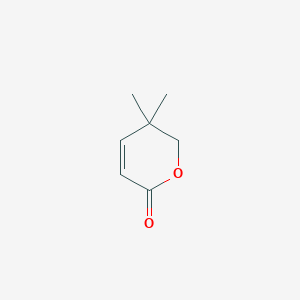
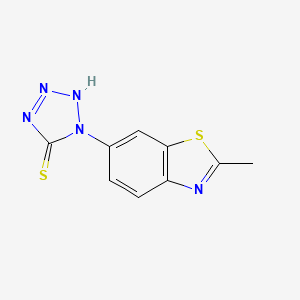

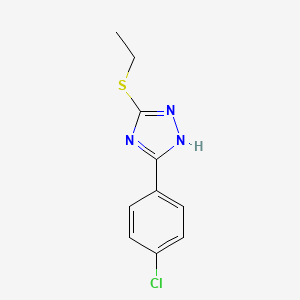
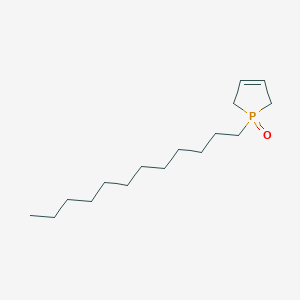
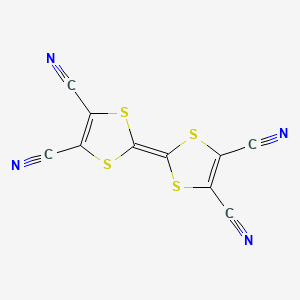
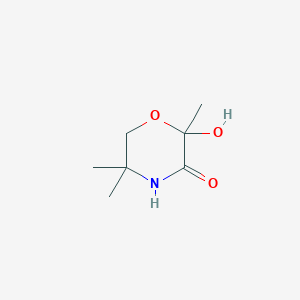
![5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14635726.png)
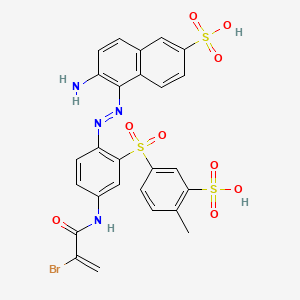

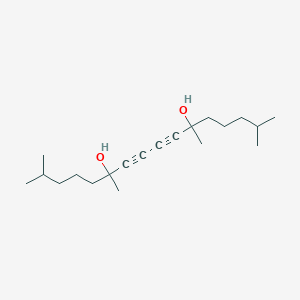
![1,3-Diphenyl-9H-indeno[2,1-c]pyridine](/img/structure/B14635747.png)
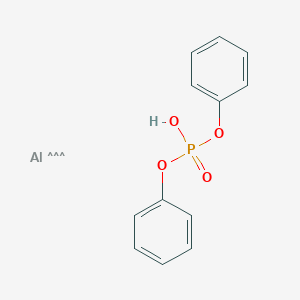
![2,6-Dioxabicyclo[3.1.1]heptane](/img/structure/B14635758.png)
